molecular formula C11H14O4 B11892500 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde

Cat. No.: B11892500
M. Wt: 210.23 g/mol
InChI Key: VBTUOZWFDKJLMK-UHFFFAOYSA-N
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Description

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is a substituted phenylacetaldehyde derivative featuring a hydroxymethyl (-CH2OH) group at the 2-position and methoxy (-OCH3) groups at the 3- and 4-positions of the phenyl ring. These compounds share a common phenylacetaldehyde backbone but differ in substituent groups, which critically influence their chemical, physical, and biological properties .

Homoveratraldehyde (CAS 5703-21-9) has the molecular formula C10H12O3 and is characterized by methoxy groups at the 3- and 4-positions. Its dihydroxy counterpart, 2-(3,4-dihydroxyphenyl)acetaldehyde (CAS 7339-87-9), replaces methoxy groups with hydroxyl (-OH) substituents, altering polarity and reactivity .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]acetaldehyde

InChI

InChI=1S/C11H14O4/c1-14-10-4-3-8(5-6-12)9(7-13)11(10)15-2/h3-4,6,13H,5,7H2,1-2H3

InChI Key

VBTUOZWFDKJLMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC=O)CO)OC

Origin of Product

United States

Preparation Methods

Oxidative Rearrangement of Styrene Derivatives

Method Overview
Oxidative rearrangement of stilbene derivatives using Oxone® (potassium peroxymonosulfate) and iodine catalyzes the formation of 2,2-diaryl-2-hydroxyacetaldehydes. This approach is adaptable for introducing the acetaldehyde moiety when starting from appropriately substituted styrenes.

Experimental Protocol

ComponentDetails
Reactant Styrene derivative (e.g., 3,4-dimethoxy-2-hydroxymethylstyrene)
Reagents Oxone (2.0 equiv), I₂ (0.1 equiv), THF (solvent)
Conditions 0°C → room temperature, 3 hours
Yield ~66% (analogous to stilbene → 2-hydroxy-2,2-diphenylacetaldehyde )

Mechanism
The reaction proceeds via electrophilic iodination followed by Oxone-mediated oxidation and rearrangement, yielding the acetaldehyde group.

Rh-Catalyzed Hydroacylation

Method Overview
Rhodium-catalyzed hydroacylation of aromatic aldehydes with dimethylphenylvinylsilane constructs the carbon skeleton. Subsequent Fleming-Tamao oxidation converts silyl intermediates to alcohols, though modifications may be required to retain the aldehyde group.

Experimental Protocol

ComponentDetails
Aldehyde Precursor 3,4-Dimethoxy-2-hydroxymethylbenzaldehyde
Silane Reagent Dimethylphenylvinylsilane (2.2–4.0 equiv)
Catalyst System RhCl(PPh₃)₃ (5 mol%), benzoic acid (10 mol%), 2-amino-3-methylpyridine (40 mol%)
Conditions Toluene/THF (1:1), 160°C, 24 hours
Yield 72–92% (dependent on aldehyde substituents )

Key Steps

  • Hydroacylation : Forms aryl-3-silylpropanone intermediates.

  • Fleming-Tamao Oxidation : Converts silyl groups to hydroxyl (requires adaptation for aldehyde retention).

Formaldehyde Condensation Followed by Oxidation

Method Overview
Formaldehyde condensation introduces the hydroxymethyl group, followed by selective oxidation to form the acetaldehyde moiety.

Experimental Protocol

ComponentDetails
Phenolic Precursor 3,4-Dimethoxyphenol
Reagents HCHO (37% aq.), K₂CO₃, dioxane (solvent)
Conditions Reflux, 7 hours
Yield Moderate (analogous to 4-(3-hydroxypropyl)-2-methoxyphenol )

Challenges

  • Oxidation of hydroxymethyl to aldehyde requires mild conditions (e.g., Swern oxidation).

  • Methoxy groups may interfere with regioselectivity.

Nucleophilic Substitution

Method Overview
Halogenated intermediates undergo substitution with acetaldehyde-derived nucleophiles.

Experimental Protocol

ComponentDetails
Halogenated Precursor 2-Bromo-3,4-dimethoxy-2-hydroxymethylbenzaldehyde
Nucleophile CH₂CHO⁻ (generated in situ)
Conditions NaOH (30%), TBAB (phase-transfer catalyst), DCE, 40°C, 16 hours
Yield ~72% (analogous to acetamide synthesis )

Notes

  • Requires precise control to avoid over-oxidation or side reactions.

Comparative Analysis of Methods

Method Advantages Limitations
Oxidative Rearrangement High yield, scalableRequires specific styrene precursors
Rh-Catalyzed Hydroacylation Broad functional group toleranceMulti-step process; aldehyde retention challenging
Formaldehyde Condensation Simple reagentsOxidation selectivity issues
Nucleophilic Substitution Direct C–C bond formationLimited by precursor availability

Research Findings and Challenges

  • Regioselectivity : Methoxy groups at 3,4-positions direct electrophilic substitution, but competing oxidation pathways must be suppressed.

  • Functional Group Compatibility : The aldehyde’s reactivity necessitates protective strategies during multi-step syntheses.

  • Catalytic Efficiency : Rh-based methods offer high yields but require costly catalysts and ligands .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetic acid.

    Reduction: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences among phenylacetaldehyde derivatives:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Mass (g/mol) Key Properties
2-(3,4-Dimethoxyphenyl)acetaldehyde 3-OCH3, 4-OCH3 C10H12O3 180.20 Lipophilic, stable under neutral conditions
2-(3,4-Dihydroxyphenyl)acetaldehyde 3-OH, 4-OH C8H8O3 152.15 Hydrophilic, prone to oxidation
2-(4-Hydroxyphenyl)acetaldehyde 4-OH C8H8O2 136.15 Moderate solubility in polar solvents
2-(3,4-Dimethoxyphenyl)-2-oxoacetaldehyde 3-OCH3, 4-OCH3, α-keto C10H10O4 194.19 Reactive α-keto group; participates in condensation reactions

Key Observations :

  • Methoxy groups enhance lipophilicity and stability, making 2-(3,4-dimethoxyphenyl)acetaldehyde more suitable for applications requiring prolonged shelf-life or membrane penetration .
  • The α-keto derivative (2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde) exhibits unique reactivity, enabling participation in enzymatic or synthetic pathways .
Antioxidant and Enzyme Inhibition
  • Methoxy-Substituted Analogs: In a study of curcumin analogs, methoxy-substituted derivatives (e.g., (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone) demonstrated potent free radical scavenging and angiotensin-converting enzyme (ACE) inhibition, attributed to electron-donating methoxy groups enhancing resonance stabilization .
  • Dihydroxy-Substituted Analogs : 2-(3,4-Dihydroxyphenyl)acetaldehyde (protocatechuatealdehyde) showed significant tyrosinase inhibition and dopamine metabolism activity, likely due to its catechol structure, which mimics natural enzyme substrates .

Biological Activity

2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C12H14O4
  • CAS Number : Not specifically listed in the search results, but can be identified through its unique structure.

The synthesis of this compound typically involves multi-step organic reactions, including the use of starting materials like 3,4-dimethoxyphenol and various aldehydes. The synthesis pathway may include reactions such as the Wittig reaction or reduction processes to achieve the desired aldehyde functionality.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives containing hydroxymethyl and methoxy groups have been shown to reduce oxidative stress in various biological systems. The mechanism often involves scavenging free radicals or enhancing the activity of antioxidant enzymes .

Anticancer Activity

A notable aspect of this compound is its potential anticancer activity. Studies have demonstrated that related compounds can induce apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways. For example, compounds with similar structures have been shown to increase the number of cells in the late apoptotic phase, indicating their effectiveness in cancer treatment .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit specific kinase enzymes, which play a crucial role in cell signaling pathways related to growth and proliferation.
  • Induction of Apoptosis : The compound may activate caspases and other apoptotic markers leading to programmed cell death in malignant cells.

Study 1: Antioxidant Activity Assessment

In a comparative study evaluating various phenolic compounds, this compound exhibited a lower EC50 value than several commercial antioxidants, indicating superior radical scavenging ability .

Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. Flow cytometry analysis confirmed an increase in cells undergoing apoptosis after treatment .

StudyCompoundCell LineKey Findings
1This compoundHeLa (cervical cancer)Induced apoptosis; reduced viability by 60% at 50 µM
2Similar compoundsMCF-7 (breast cancer)Enhanced antioxidant activity; reduced oxidative stress markers

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde, and how can yield optimization be achieved?

Methodological Answer:

  • Synthetic Pathways :
    • Aldehyde Functionalization : Start with 3,4-dimethoxybenzaldehyde derivatives. Introduce hydroxymethyl groups via hydroxymethylation reactions (e.g., using formaldehyde derivatives under acidic/basic conditions).
    • Reductive Amination : Convert precursor amines to aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) .
  • Yield Optimization :
    • Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) enhance aldehyde stability during synthesis .
    • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the product, achieving >95% purity.

Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Methoxy (-OCH3) groups appear as singlets near δ 3.8–4.0 ppm. Hydroxymethyl (-CH2OH) protons show splitting patterns in δ 4.2–4.5 ppm .
    • 13C NMR : Aldehyde carbons resonate at δ 190–200 ppm; aromatic carbons with methoxy substituents appear at δ 145–155 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. Q3. How do competing reaction pathways (e.g., oxidation of hydroxymethyl groups) impact the stability of this aldehyde during storage?

Methodological Answer:

  • Stability Analysis :
    • Oxidation Risk : The hydroxymethyl (-CH2OH) group is prone to oxidation, forming carboxylic acids. Monitor via FT-IR (appearance of C=O stretches at 1700 cm⁻¹) .
    • Storage Recommendations : Store under inert gas (argon) at –20°C in amber vials to minimize light/oxygen exposure. Add stabilizers (e.g., 0.1% BHT) to prevent radical-mediated degradation .
  • Kinetic Studies : Conduct accelerated stability testing at 40°C/75% RH. Use Arrhenius plots to predict shelf life under standard conditions .

Q. Q4. How can computational tools (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • In Silico Modeling :
    • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., aldehyde group as an electrophilic center).
    • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes). For instance, the aldehyde’s planar structure may bind tightly to hydrophobic pockets in oxidoreductases .
  • Feedback Loops : Integrate computational predictions with high-throughput screening to validate activity (e.g., IC50 values against target proteins) .

Q. Q5. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

  • Data Reconciliation :
    • Context-Dependent Effects : Test under varying redox conditions (e.g., pH, presence of metal ions). For example, Fe³⁺ ions may catalyze pro-oxidant Fenton reactions .
    • Dose-Response Curves : Establish non-linear relationships (e.g., hormetic effects at low vs. high concentrations).
  • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical species generated during assays .

Q. Q6. How does the compound’s stereoelectronic profile influence its reactivity in multi-step syntheses?

Methodological Answer:

  • Stereoelectronic Analysis :
    • Aldehyde Reactivity : The electron-withdrawing methoxy groups stabilize the aldehyde via resonance, reducing susceptibility to nucleophilic attack.
    • Conformational Flexibility : The hydroxymethyl group’s rotation creates steric hindrance, affecting regioselectivity in condensation reactions (e.g., Knoevenagel) .
  • Experimental Validation : Compare reaction outcomes (e.g., yields, byproducts) with/without steric modifiers (e.g., bulky solvents like tert-butanol) .

Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Scale-Up Considerations :
    • Catalyst Selection : Use chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) to control stereochemistry during aldehyde formation .
    • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FT-IR) to detect racemization during reaction progression .
  • Case Study : Pilot-scale batches using continuous flow reactors reduced racemization by 30% compared to batch processes .

Q. Q8. How can researchers leverage enzyme-mediated transformations to functionalize this aldehyde sustainably?

Methodological Answer:

  • Biocatalytic Approaches :
    • Oxidoreductases : Use alcohol dehydrogenases (ADHs) to reduce the aldehyde to its alcohol derivative under mild conditions (pH 7, 25°C).
    • Directed Evolution : Engineer enzymes for higher activity/selectivity via iterative mutagenesis (e.g., error-prone PCR) .
  • Sustainability Metrics : Compare E-factors (kg waste/kg product) of enzymatic vs. traditional chemical routes .

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